molecular formula C19H12O2 B1242040 5-Chrysenecarboxylate CAS No. 68723-48-8

5-Chrysenecarboxylate

Cat. No. B1242040
CAS RN: 68723-48-8
M. Wt: 272.3 g/mol
InChI Key: IWNPACVXSUBITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chrysenecarboxylate is a carbopolycyclic compound.

Scientific Research Applications

DNA Research and Amplification

5-Chrysenecarboxylate and related compounds have been utilized in DNA research. One study demonstrates the use of benzene-1,3,5-triacetic acid (BTA) for attaching aminated DNA on glass surfaces, facilitating DNA colony amplification. This method aids in forming dense arrays of DNA colonies, crucial for genomic studies (Fedurco et al., 2006).

Environmental Contaminant Degradation

Research has also focused on chrysene degradation, a significant environmental concern due to its carcinogenic properties. Studies show that certain microbial strains can effectively degrade chrysene, a high molecular weight polycyclic aromatic hydrocarbon. This has implications for bioremediation of contaminated environments (Vaidya et al., 2018).

Metal-Organic Frameworks (MOFs)

Chrysene derivatives, including 5-Chrysenecarboxylate, have been investigated for use in creating Metal-Organic Frameworks (MOFs). These frameworks are critical for various applications, including gas storage and catalysis. One study elaborates on the design of pore size and functionality in MOFs, highlighting their potential in methane storage and other applications (Eddaoudi et al., 2002).

Optical and Electronic Applications

Compounds derived from chrysene, such as chrysene chromophores, have been explored for their potential in emitting ultra-deep-blue light. These compounds are significant for developing materials for organic light-emitting diode (OLED) technologies (Shin et al., 2016).

Supramolecular Chemistry

Chrysene derivatives are also important in supramolecular chemistry. Benzene-1,3,5-tricarboxamide (BTA), related to 5-Chrysenecarboxylate, is utilized in applications ranging from nanotechnology to polymer processing due to its ability to form stable, nanometer-sized structures (Cantekin et al., 2012).

properties

CAS RN

68723-48-8

Product Name

5-Chrysenecarboxylate

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

chrysene-5-carboxylic acid

InChI

InChI=1S/C19H12O2/c20-19(21)17-11-13-6-2-3-7-14(13)16-10-9-12-5-1-4-8-15(12)18(16)17/h1-11H,(H,20,21)

InChI Key

IWNPACVXSUBITM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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